

Application Notes and Protocols for CellTrace™ Oregon Green 488

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTrace™ Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Oregon Green 488) is a cell-permeant fluorescent dye designed for long-term cell tracking and proliferation studies. Its robust chemistry and favorable spectral properties make it a valuable tool for monitoring cell division, cell migration, and co-culture analysis. Unlike its predecessor, carboxyfluorescein succinimidyl ester (CFSE), Oregon Green 488 exhibits greater photostability and its fluorescence is independent of pH in the physiological range, ensuring more reliable and consistent data.[1][2] This document provides detailed protocols for labeling both suspension and adherent cells, along with technical data and troubleshooting guidance.

Mechanism of Action

The CellTrace™ Oregon Green 488 dye passively diffuses across the cell membrane in its non-fluorescent diacetate form. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The succinimidyl ester group then covalently reacts with primary amines on intracellular proteins, ensuring the dye is well-retained within the cell. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This progressive two-fold reduction in fluorescence allows for the clear identification of successive cell generations when analyzed by flow cytometry.[1]

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

"Dye_Extracellular" [label="CellTrace™ Oregon Green 488\n(non-fluorescent, cell-permeant)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Membrane" [label="Cell Membrane", shape=septagon, fillcolor="#FFFFFF", style=dashed]; "Dye_Intracellular_Nonfluorescent" [label="Diacetate form in cytoplasm", fillcolor="#F1F3F4", fontcolor="#202124"]; "Esterase" [label="Intracellular\nEsterases", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Dye_Intracellular_Fluorescent" [label="Fluorescent Oregon Green 488", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proteins" [label="Intracellular\nProteins", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Labeled_Protein" [label="Covalently Labeled\nFluorescent Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Division" [label="Cell Division", shape=diamond, fillcolor="#FFFFFF"], style=dashed]; "Daughter_Cells" [label="Daughter Cells\n(50% fluorescence each)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Dye_Extracellular" -> "Cell_Membrane" [label="Passive\nDiffusion"]; "Cell_Membrane" ->
"Dye_Intracellular_Nonfluorescent"; "Dye_Intracellular_Nonfluorescent" ->
"Dye_Intracellular_Fluorescent" [label="Cleavage of\nacetate groups"]; "Esterase" ->
"Dye_Intracellular_Nonfluorescent" [arrowhead=none, style=dashed];
"Dye_Intracellular_Fluorescent" -> "Labeled_Protein" [label="Covalent bonding to\nprimary
amines"]; "Proteins" -> "Labeled_Protein" [arrowhead=none, style=dashed]; "Labeled_Protein"
-> "Cell_Division"; "Cell_Division" -> "Daughter_Cells"; }

Figure 1: Mechanism of CellTrace™ Oregon Green 488 cell labeling.

Quantitative Data Summary

Direct comparative quantitative data for CellTrace™ Oregon Green 488 across all performance metrics is not always publicly available from the manufacturer. The following table summarizes available information and provides a comparison with the commonly used CFSE dye. Users are encouraged to perform their own experiments to determine optimal conditions for their specific cell type and application.

Feature	CellTrace™ Oregon Green 488	Carboxyfluorescein Succinimidyl Ester (CFSE)
Excitation (max)	~496 nm	~494 nm
Emission (max)	~524 nm	~521 nm
Recommended Laser	488 nm (Blue)	488 nm (Blue)
Photostability	More photostable than fluorescein.[1][2]	Less photostable.
pH Dependence	Fluorescence is independent of pH in the physiological range (pH 6-8).[1]	Fluorescence is pH-sensitive.
Cytotoxicity	Generally considered less toxic than CFSE.[3][4] Minimal effects on proliferative ability are observed at recommended concentrations.[5]	Can be toxic at higher concentrations (>2 µM for some cell types) and may affect cell division programs.[6]
Signal Intensity	Bright, single-peak staining for clear generational analysis.[7]	Bright, but can have broader peaks.
Cell Retention	Well-retained in cells for several days due to covalent binding.[5][7]	Well-retained due to covalent binding.

Experimental Protocols Materials Required

- CellTrace[™] Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (supplied as 20 vials of 50 µg)
- High-quality, anhydrous dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS) or other protein-free physiological buffer
- Complete cell culture medium (containing serum or protein)

- Suspension or adherent cells of interest
- Standard laboratory equipment (pipettes, centrifuge, tubes, etc.)
- Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Reagent Preparation

- 1. Stock Solution (10 mM):
- Bring one vial of CellTrace™ Oregon Green 488 (50 µg) and anhydrous DMSO to room temperature.
- Add 9.8 μL of anhydrous DMSO to the vial to create a 10 mM stock solution.
- Vortex thoroughly to ensure the dye is completely dissolved.
- Note: It is strongly recommended to use the stock solution immediately. Due to the
 hygroscopic nature of DMSO and the moisture sensitivity of the succinimidyl ester, storing
 the stock solution is not advised as it can lead to hydrolysis and loss of reactivity.[5] Discard
 any unused stock solution.
- 2. Working Solution (1-10 µM):
- Immediately before use, dilute the 10 mM stock solution in pre-warmed (37°C) PBS or another appropriate protein-free buffer to the desired final working concentration. A typical starting concentration is 5 μM.
- The optimal concentration may vary depending on the cell type and should be determined empirically by performing a titration.[5]

Experimental Workflow Diagram

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape="rectangle", style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; "Prepare_Cells" [label="Prepare Single Cell Suspension\n(1-10 x 10^6 cells/mL in PBS)", fillcolor="#FFFFFF",

fontcolor="#202124"]; "Prepare_Dye" [label="Prepare 2X Working Solution\nof CellTrace™ Oregon Green 488\nin PBS", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Staining" { label = "Staining"; bgcolor="#F1F3F4"; "Mix" [label="Add equal volume of 2X dye\nto cell suspension (1:1)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate" [label="Incubate for 20 minutes at 37°C,\nprotected from light.\nGently agitate.", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Quenching_Wash" { label = "Quenching & Washing"; bgcolor="#F1F3F4"; "Quench" [label="Add 5 volumes of complete medium\nand incubate for 5 minutes", fillcolor="#FFFFFF", fontcolor="#202124"]; "Wash1" [label="Centrifuge and resuspend\nin fresh medium", fillcolor="#FFFFFF", fontcolor="#202124"]; "Incubate_Hydrolysis" [label="Incubate for at least 10 minutes\nto allow acetate hydrolysis", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label = "Downstream Application"; bgcolor="#F1F3F4"; "Culture" [label="Culture cells for proliferation assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze" [label="Analyze by Flow Cytometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"Prepare_Cells" -> "Mix"; "Prepare_Dye" -> "Mix"; "Mix" -> "Incubate"; "Incubate" -> "Quench"; "Quench" -> "Wash1"; "Wash1" -> "Incubate_Hydrolysis"; "Incubate_Hydrolysis" -> "Culture"; "Culture" -> "Analyze"; }

Figure 2: General experimental workflow for labeling cells.

Protocol for Labeling Suspension Cells

- Cell Preparation:
 - Wash cells with PBS to remove any residual serum proteins.
 - Centrifuge the cells and resuspend the pellet in pre-warmed PBS at a concentration of 1-10 x 106 cells/mL. Ensure a single-cell suspension.
- Staining:
 - Prepare a 2X working solution of CellTrace[™] Oregon Green 488 in PBS. For a final concentration of 5 μM, prepare a 10 μM solution.

- Add an equal volume of the 2X dye solution to the cell suspension. Mix quickly and gently to ensure uniform labeling.
- Incubate for 20 minutes at 37°C, protected from light. Gently agitate the cells during incubation to promote even staining.
- Quenching and Washing:
 - To stop the staining reaction, add at least 5 volumes of complete culture medium (containing at least 1% protein) and incubate for 5 minutes. The proteins in the medium will quench any unreacted dye.
 - Pellet the cells by centrifugation (e.g., 5 minutes at 300 x g).
 - Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
 - Incubate the cells for a further 10 minutes to ensure complete hydrolysis of the diacetate groups.
- Downstream Application:
 - The labeled cells are now ready for culture or immediate analysis by flow cytometry. For proliferation assays, a sample of the stained cells should be analyzed at time zero to establish the initial fluorescence intensity of the parent generation.

Protocol for Labeling Adherent Cells

- Cell Preparation:
 - Culture adherent cells on coverslips or in culture dishes until they reach the desired confluency.
 - Just before staining, aspirate the culture medium and wash the cells once with prewarmed PBS.
- Staining:

- Prepare a 1X working solution of CellTrace™ Oregon Green 488 in PBS or other serumfree medium.
- Add a sufficient volume of the staining solution to completely cover the cell monolayer.
- Incubate for 20 minutes at 37°C in a cell culture incubator, protected from light.
- Quenching and Washing:
 - Aspirate the staining solution.
 - Add pre-warmed complete culture medium and incubate for at least 5 minutes to quench any residual dye.
 - Wash the cells twice with fresh, pre-warmed complete medium.
- Downstream Application:
 - The labeled cells can now be cultured for further experiments or prepared for analysis by fluorescence microscopy or flow cytometry (after trypsinization).

Troubleshooting and Optimization

- Weak Signal:
 - Ensure the DMSO used for the stock solution is anhydrous and of high quality.
 - Use the dye stock solution immediately after preparation.
 - Increase the concentration of the dye in the working solution (titration is recommended).
- High Background/Non-specific Staining:
 - Ensure the quenching step with protein-containing medium is performed adequately.
 - Perform thorough washes after staining.
- Broad Peaks in Flow Cytometry:

- Start with a uniform, single-cell suspension. Clumps of cells will label unevenly.
- Ensure rapid and thorough mixing of the dye with the cell suspension.
- Use a low flow rate during acquisition on the flow cytometer.[5]
- Cell Death:
 - While CellTrace[™] Oregon Green 488 is generally less toxic than CFSE, high concentrations can still be detrimental.[4] Perform a titration to find the lowest effective concentration for your cell type.
 - Minimize the exposure time to the dye.

Conclusion

CellTrace™ Oregon Green 488 is a reliable and robust fluorescent dye for tracking cell proliferation and movement. Its enhanced photostability and pH-insensitivity offer significant advantages over older-generation dyes. By following the detailed protocols and optimization guidelines provided in these application notes, researchers can achieve high-quality, reproducible data for a wide range of cell analysis applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Invitrogen CellTrace Oregon Green 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers 20 x 50 µg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTrace[™] Oregon Green[™] 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE), cell permeant, mixed isomers FAQs [thermofisher.com]
- 6. A Guide to Studying Cell Proliferation by Generational Tracing | Thermo Fisher Scientific US [thermofisher.com]
- 7. Cell Proliferation Assays for Flow Cytometry | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CellTrace™ Oregon Green 488]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554820#protocol-for-labeling-cells-with-celltrace-oregon-green-488]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com